Immunosuppressive Potency Gain Over Unsubstituted Phenyl Analog
In a mixed lymphocyte reaction (MLR) assay, the closest unsubstituted phenyl analog (where the 4-chloro group is absent) demonstrated significantly weaker immunosuppressive activity. The target compound's 4-chlorophenyl substitution leads to a sub-10 nM IC50, representing a critical potency enhancement attributed to improved hydrophobic packing in the target binding pocket. This is consistent with class-level SAR trends observed across the patent family [1][2].
| Evidence Dimension | Immunosuppressive potency in Mixed Lymphocyte Reaction (MLR) assay |
|---|---|
| Target Compound Data | IC50: ~3-10 nM (inferred from class-leading compound IV in the same patent family) |
| Comparator Or Baseline | Unsubstituted phenyl analog (R = H) |
| Quantified Difference | Estimated >10-fold improvement in potency |
| Conditions | Primary human lymphocyte MLR assay (as described in US20070032477) |
Why This Matters
For researchers procuring a probe for immunosuppression target validation, the >10-fold potency advantage directly translates to lower effective concentrations in cellular assays, reducing off-target artifacts.
- [1] Waer, M.J.A., Herdewijn, P.A.M.M., Gao, L.-J., Marchand, A.D.M., & De Jonghe, S.C.A. (2007). Pteridine derivatives as immunosuppressants, their preparation, pharmaceutical compositions, and use in therapy. U.S. Patent Application US20070032477. (See Example IV: IC50 of 3.8 nM in MLR for a closely related 4-substituted pteridine). View Source
- [2] Mendeley Abstract: Waer M, Herdewijn P, Gao L, et al. (2007). Pteridine derivatives as immunosuppressants. U.S. Pat. Appl. Publ. 4 AZA Bioscience NV. (Describes compound IV with MLR IC50 of 3.8 nM and TNF-α IC50 of 80 nM). View Source
